molecular formula C8H6ClN3 B3167236 2-(4-chlorophenyl)-2H-1,2,3-triazole CAS No. 91842-79-4

2-(4-chlorophenyl)-2H-1,2,3-triazole

Cat. No.: B3167236
CAS No.: 91842-79-4
M. Wt: 179.60 g/mol
InChI Key: IVDWKXWSTXLWGA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-chlorophenyl azide with an alkyne under copper(I)-catalyzed conditions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the cycloaddition reaction for the synthesis of the triazole ring.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(4-chlorophenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-2H-1,2,3-triazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s binding affinity to biological targets and improve its stability and reactivity in chemical reactions.

Properties

IUPAC Name

2-(4-chlorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWKXWSTXLWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288771
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-79-4
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91842-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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